![molecular formula C21H21NO7 B13896971 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in chemical detection and adsorption processes, particularly in the detection of aluminum ions .
Métodos De Preparación
The synthesis of 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a sensor for detecting aluminum ions due to its high selectivity and sensitivity.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the development of materials for environmental monitoring and pollution control.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to form complexes with specific ions or molecules. For example, it can form a complex with aluminum ions, which can be detected through fluorescence enhancement. This interaction is facilitated by the presence of nitrogen and oxygen atoms in the compound, which act as coordination sites for the aluminum ions .
Comparación Con Compuestos Similares
Similar compounds to 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid include:
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Known for its application in aluminum ion detection.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Used in studies related to β2-adrenergic receptor activation.
The uniqueness of this compound lies in its specific structural features that allow for high selectivity and sensitivity in ion detection applications .
Propiedades
Fórmula molecular |
C21H21NO7 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1-[amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H15NO.C4H6O6/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;5-1(3(7)8)2(6)4(9)10/h1-11,17,19H,18H2;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
SFGQEHBXKVZEEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




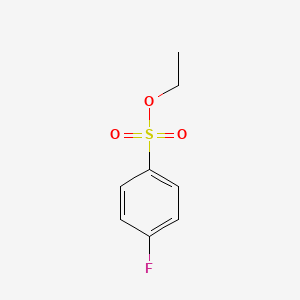

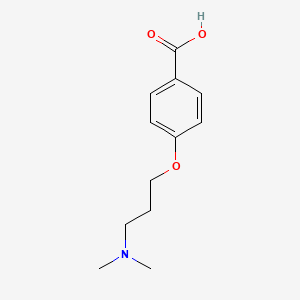
![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
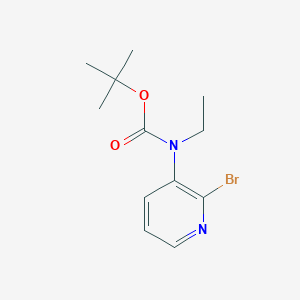

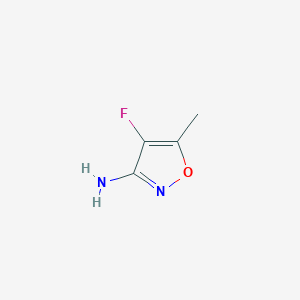
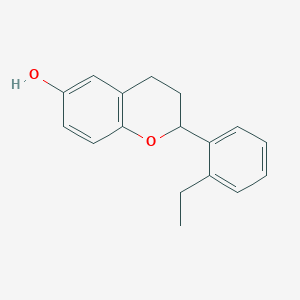

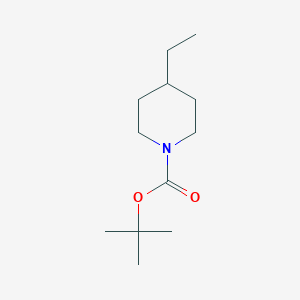
![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
